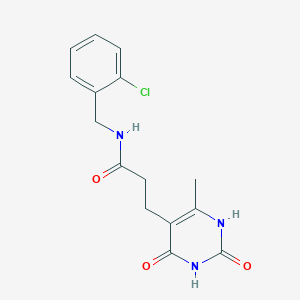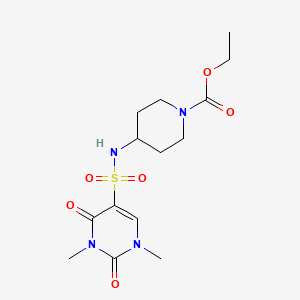![molecular formula C18H21NO3S B6419649 N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}thiophene-2-carboxamide CAS No. 1091020-95-9](/img/structure/B6419649.png)
N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}thiophene-2-carboxamide is a synthetic organic compound that features a thiophene ring, an oxane ring, and a methoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}thiophene-2-carboxamide typically involves multiple steps:
Formation of the Oxane Ring: The oxane ring can be synthesized through the cyclization of appropriate diols or epoxides under acidic or basic conditions.
Attachment of the Methoxyphenyl Group:
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Coupling Reactions: The final step involves coupling the thiophene ring with the oxane derivative using amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide, potentially converting it to an amine.
Substitution: The methoxy group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}thiophene-2-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its ability to modulate biological pathways could make it useful in treating diseases or conditions that involve those pathways.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as conductivity or stability. Its unique structure may impart desirable characteristics to polymers or other materials.
Mecanismo De Acción
The mechanism of action of N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}thiophene-2-carboxamide would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxyphenyl group may facilitate binding to hydrophobic pockets, while the thiophene ring could participate in π-π interactions.
Comparación Con Compuestos Similares
Similar Compounds
Thiophene-2-carboxamide: Lacks the oxane and methoxyphenyl groups, making it less complex.
N-{[4-(2-hydroxyphenyl)oxan-4-yl]methyl}thiophene-2-carboxamide: Similar structure but with a hydroxy group instead of a methoxy group, which could affect its reactivity and interactions.
N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}furan-2-carboxamide: Contains a furan ring instead of a thiophene ring, which could alter its electronic properties and reactivity.
Uniqueness
N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}thiophene-2-carboxamide is unique due to the combination of its structural features. The presence of the oxane ring, methoxyphenyl group, and thiophene ring provides a distinct set of chemical and physical properties that can be leveraged in various applications.
Propiedades
IUPAC Name |
N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S/c1-21-15-6-3-2-5-14(15)18(8-10-22-11-9-18)13-19-17(20)16-7-4-12-23-16/h2-7,12H,8-11,13H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLTBRDSIZBXGQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CCOCC2)CNC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-fluoro-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide](/img/structure/B6419578.png)
![5-chloro-N-[(thiophen-3-yl)methyl]thiophene-2-sulfonamide](/img/structure/B6419583.png)


![2,5-dichloro-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}thiophene-3-carboxamide](/img/structure/B6419613.png)
![N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B6419617.png)
![2,6-difluoro-N-[(4-phenyloxan-4-yl)methyl]benzamide](/img/structure/B6419629.png)
![3-fluoro-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzamide](/img/structure/B6419642.png)
![2,3,4-trimethoxy-N-[(4-phenyloxan-4-yl)methyl]benzamide](/img/structure/B6419653.png)
![2-methoxy-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzamide](/img/structure/B6419656.png)
![N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-3-phenylpropanamide](/img/structure/B6419658.png)
![9-[(2-chlorophenyl)methyl]-5-methyl-3-(4-methylphenyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B6419669.png)
![2-{3-methyl-2,6-dioxo-8-[(4-sulfamoylphenyl)amino]-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid](/img/structure/B6419680.png)
![9-[(4-fluorophenyl)methyl]-3-(4-methoxyphenyl)-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B6419688.png)
